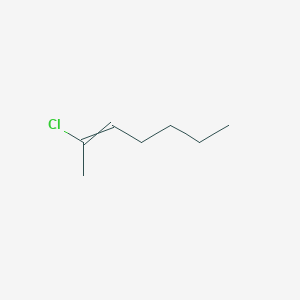

2-Chlorohept-2-ene

Description

Contextual Significance of Halogenated Alkenes in Synthetic Organic Chemistry

Halogenated alkenes, including 2-chlorohept-2-ene, are a significant class of compounds in synthetic organic chemistry due to their versatile reactivity. The carbon-halogen bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. msu.edu This characteristic, combined with the nucleophilicity of the double bond, allows for a wide array of reactions. lumenlearning.com

These compounds are key substrates in numerous cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, which are fundamental for the formation of carbon-carbon bonds. The stereochemistry of the halogenated alkene can have a significant impact on the outcome of these reactions. rsc.orgrsc.org Furthermore, the halogen atom can be replaced through nucleophilic substitution reactions, although this is generally more challenging for alkenyl halides compared to alkyl halides due to the increased strength of the C(sp²)-X bond. vaia.com Elimination reactions can also occur, leading to the formation of alkynes. The ability of halogenated alkenes to participate in these varied transformations makes them indispensable intermediates in the synthesis of a broad spectrum of organic molecules.

Stereoisomerism of this compound

The presence of a double bond in this compound gives rise to the possibility of stereoisomerism, specifically E/Z isomerism. This is due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The arrangement of the substituents on the double bond carbons dictates the specific stereoisomer.

E/Z isomerism in alkenyl halides like this compound is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org For each carbon of the double bond, the two attached groups are assigned a priority based on their atomic number. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). libretexts.org If they are on opposite sides, it is the (E) isomer (from the German entgegen, meaning opposite). libretexts.org

In the case of this compound, the carbons of the double bond are C2 and C3.

At C2, the substituents are a chlorine atom and a methyl group. Chlorine has a higher atomic number than carbon, so it is the higher-priority group.

At C3, the substituents are a hydrogen atom and a butyl group. Carbon has a higher atomic number than hydrogen, making the butyl group the higher-priority group.

Therefore, in (Z)-2-chlorohept-2-ene, the chlorine atom and the butyl group are on the same side of the double bond. In (E)-2-chlorohept-2-ene, they are on opposite sides.

| Isomer | Arrangement of High-Priority Groups | IUPAC Name |

|---|---|---|

| Z | Same Side (Zusammen) | (Z)-2-chlorohept-2-ene |

| E | Opposite Sides (Entgegen) | (E)-2-chlorohept-2-ene |

The stereochemistry of this compound has a profound influence on its reactivity and the stereochemical outcome of its reactions. In many reactions, particularly concerted or stereospecific reactions, the geometry of the starting alkene directly dictates the geometry of the product.

For instance, in cross-coupling reactions, the stereochemistry of the alkenyl halide is often retained in the product. rsc.org This means that using the (E)-isomer of this compound will lead to a product with a trans-configuration at the corresponding double bond, while the (Z)-isomer will yield a cis-configured product. However, under certain reaction conditions, isomerization can occur, leading to a mixture of stereoisomers. nih.gov

In addition reactions, the stereochemistry of the alkene can also influence the stereochemistry of the resulting saturated compound. For example, halogenation of alkenes typically proceeds through an anti-addition mechanism, where the two new substituents add to opposite faces of the double bond. lumenlearning.commasterorganicchemistry.com The specific stereoisomers of the product will depend on the stereochemistry of the starting alkene.

The steric environment around the double bond, which differs between the (E) and (Z) isomers, can also affect reaction rates. The more sterically hindered isomer may react more slowly in certain transformations.

Historical and Current Research Landscape of Chlorinated Heptenes

Research into chlorinated hydrocarbons has a long history, initially driven by their use as solvents, insecticides, and in the production of polymers. However, concerns over their environmental persistence and potential health impacts have led to a shift in research focus. nih.goveastcoastwaterquality.comjhu.edutheguardian.com

Current research on chlorinated heptenes and other halogenated alkenes is largely centered on their application in synthetic organic chemistry. The development of new catalytic systems for cross-coupling reactions involving these substrates is an active area of investigation. rsc.org Researchers are continually seeking milder and more efficient reaction conditions that can tolerate a wider range of functional groups and proceed with high stereoselectivity.

Furthermore, there is ongoing interest in the synthesis of complex natural products and pharmaceutical agents that contain the halogenated alkene motif or for which these compounds serve as key synthetic precursors. The unique reactivity of the carbon-halogen bond in these molecules continues to be exploited in the development of novel synthetic methodologies. Recent studies have also explored the enzymatic halogenation and dehalogenation of organic compounds, which could offer more environmentally benign routes for the synthesis and degradation of chlorinated heptenes and related molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62692-44-8 |

|---|---|

Molecular Formula |

C7H13Cl |

Molecular Weight |

132.63 g/mol |

IUPAC Name |

2-chlorohept-2-ene |

InChI |

InChI=1S/C7H13Cl/c1-3-4-5-6-7(2)8/h6H,3-5H2,1-2H3 |

InChI Key |

JOGFCEDXBBHSKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=C(C)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Chlorohept 2 Ene and Its Analogs

Regioselective and Stereoselective Synthesis of 2-Chlorohept-2-ene Isomers

The geometric configuration of the double bond in this compound significantly influences its chemical properties and reactivity. Consequently, developing synthetic strategies that can selectively produce either the (E) or (Z) isomer is of paramount importance.

Strategies for (E)-2-Chlorohept-2-ene Synthesis

The synthesis of (E)-chloroalkenes, including the (E) isomer of this compound, often relies on methods that favor the formation of the trans-configured double bond. One prominent strategy is the hydrocupration of a terminal alkyne followed by reaction with an electrophile, which generally yields E-alkenes. dicp.ac.cn Another approach involves the reductive coupling of terminal alkynes with α-chloro boronic esters, which affords allylic alcohols with a high E/Z ratio, often exceeding 200:1. dicp.ac.cn

Iron-catalyzed Heck-type coupling reactions have also been developed for the regioselective synthesis of (E)-vinyl sulfones, indicating a potential pathway for creating (E)-alkenes through related C-C bond-forming reactions. rsc.org Furthermore, Suzuki coupling reactions using (E)-1,2-dichloroethene can be controlled under specific conditions to yield monocoupling products, providing a route to (E)-chloroalkenes. researchgate.net

| Method | Key Features | Selectivity | Citation |

| Reductive Coupling | Uses terminal alkynes and α-chloro boronic esters. | Excellent E/Z ratio (>200:1) | dicp.ac.cn |

| Suzuki Coupling | Monoarylation of (E)-1,2-dichloroethene. | Good yields of (E)-chloroalkenes | researchgate.net |

| Hydrocupration-Alkylation | Forms an alkenyl copper intermediate from an alkyne. | High E-selectivity | dicp.ac.cn |

Strategies for (Z)-2-Chlorohept-2-ene Synthesis

The synthesis of (Z)-chloroalkenes often presents a greater challenge than the corresponding (E) isomers. One-pot tandem reactions have emerged as a powerful tool for this purpose. A notable example is the tandem chlorination-oxidation-Wittig reaction, which can produce (Z)-α-chloro-α,β-unsaturated esters with high stereoselectivity. researchgate.net This approach involves the reaction of (carboethoxymethylene)triphenylphosphorane with N-chlorosuccinimide (NCS) and an oxidant, followed by a Wittig olefination with an alcohol. researchgate.net A similar one-pot procedure using DMSO/SO3·Pyridine complex as a mild oxidant also yields Z-configured α-chloro-α,β-unsaturated esters. researchgate.net

Additionally, rhodium-catalyzed thiolation of specific acrylamides has been shown to produce (Z)-alkenyl thioethers with high regioselectivity, demonstrating a modern catalytic approach to Z-configured alkenes. researchgate.net The stereoselective reduction of γ,γ-dichloro-α,β-enoyl sultams mediated by organocuprates also provides a robust method for synthesizing trisubstituted (Z)-chloroalkenes. researchgate.net

| Method | Reagents/Catalyst | Key Outcome | Citation |

| Tandem Wittig Reaction | NCS, MnO₂, (carboethoxymethylene)triphenylphosphorane | Efficient one-pot synthesis of (Z)-α-chloro-α,β-unsaturated esters | researchgate.net |

| One-Pot Wittig (Mild) | NCS, DMSO/SO₃·Pyridine | Stereoselective single-flask procedure for Z-configured products | researchgate.net |

| Organocuprate Reduction | Organocuprate, γ,γ-dichloro-α,β-enoyl sultams | High diastereoselectivity for α-chiral (Z)-chloroalkenes | researchgate.net |

| Rh(III)-Catalyzed Thiolation | Rh(III) catalyst, Disulfides | High regioselectivity for (Z)-alkenyl thioethers | researchgate.net |

Development of Novel Precursor-Based Synthetic Routes

Innovations in synthetic chemistry have led to the development of novel routes to chloroalkenes from various precursors, offering alternative and often more efficient pathways compared to traditional methods.

Alkyne-Based Transformations to Chloroalkenes

The direct hydrochlorination of alkynes is a highly atom-economical method for synthesizing chloroalkenes. nih.gov For a terminal alkyne like 1-heptyne, this transformation can theoretically lead to this compound. Ruthenium catalysts have been shown to facilitate the direct and selective hydrochlorination of terminal alkynes at room temperature, exclusively forming the Markovnikov addition product. nih.govdntb.gov.ua This process involves a syn-addition of HCl to the alkyne. nih.gov

Gold catalysts, both homogeneous and heterogeneous, have also been successfully employed for the hydrochlorination of alkynes. acs.orgthieme-connect.com Homogeneous gold(I) catalysts, which were traditionally considered incompatible with chloride, have been developed to overcome this limitation, enabling efficient regioselective hydrochlorination of unactivated alkynes in the open air. acs.org Heterogeneous gold nanoparticles supported on titanium oxide can also catalyze the reaction, typically at higher temperatures, to produce vinyl chlorides with good syn-addition selectivity. acs.orgthieme-connect.com

| Catalyst System | Key Features | Regio/Stereoselectivity | Citation |

| Ruthenium Catalyst | Room temperature reaction, high atom economy. | Selective for Markovnikov product, syn-addition. | nih.govdntb.gov.ua |

| Homogeneous Gold(I) | Chloride-tolerant, can be performed in open air. | Efficient regioselective hydrochlorination. | acs.org |

| Heterogeneous Au/TiO₂ | Supported gold nanoparticles, requires higher temperature. | Good syn-addition selectivity. | acs.orgthieme-connect.com |

Cyclopropane (B1198618) Ring Opening Methodologies for Chloroalkene Formation

Cyclopropanes, as strained three-membered rings, are valuable precursors in synthetic chemistry, and their ring-opening reactions can lead to a variety of functionalized products. wikipedia.orgnih.gov The formation of chloroalkenes from cyclopropane precursors is a less common but viable strategy. This can be achieved through the ring-opening of specifically functionalized cyclopropanes. For instance, silver-catalyzed ring-opening chlorination of cycloalkanols can produce carbonyl-containing alkyl chlorides through C-C bond cleavage and C-Cl bond formation. researchgate.net While this method yields alkyl chlorides, modifications could potentially lead to chloroalkenes.

The reactivity of donor-acceptor cyclopropanes is well-explored, where the ring is opened to give highly functionalized products. nih.govdokumen.pub More relevant to simpler structures like this compound is the reactivity of monosubstituted cyclopropanes. Using a catalytic Brønsted acid in a solvent like hexafluoroisopropanol (HFIP) can enable the ring-opening hydroarylation of monosubstituted cyclopropanes. nih.gov While this specific reaction adds an aryl group, the underlying principle of activating the cyclopropane ring towards cleavage and functionalization could be adapted for chlorination to form a chloroalkene.

One-Pot Tandem Reaction Sequences (e.g., Wittig Chlorination)

One-pot tandem reactions offer significant advantages in terms of efficiency, reduced waste, and avoidance of isolating potentially unstable intermediates. researchgate.netresearchgate.net The Wittig reaction, a cornerstone of alkene synthesis, can be incorporated into such sequences to produce chloroalkenes. libretexts.orgwikipedia.org

A powerful example is the one-pot synthesis of (Z)-α-chloro-α,β-unsaturated esters from alcohols. researchgate.netresearchgate.net This process involves the in-situ generation of a chlorinated Wittig reagent. In one variation, (carboethoxymethylene)triphenylphosphorane is treated with N-chlorosuccinimide (NCS), followed by the oxidation of a primary alcohol (e.g., pentanol, a precursor for the heptene (B3026448) chain) and subsequent Wittig olefination. researchgate.net This sequence combines chlorination, oxidation, and olefination in a single pot to stereoselectively generate the (Z)-chloroalkene product. researchgate.net The use of ultrasonication can further enhance the efficiency of this tandem reaction. researchgate.net This strategy highlights a sophisticated approach to constructing complex chloroalkenes like derivatives of this compound from simple precursors.

Catalytic Approaches in Chloroheptene Synthesis and Derivatization

Catalysis provides a powerful platform for the construction and functionalization of chloroalkenes. Both transition metal catalysis and organocatalysis have emerged as key strategies, enabling reactions that are otherwise challenging. These methods allow for precise control over regioselectivity and stereoselectivity, which is crucial in the synthesis of complex molecules.

Transition metals are widely employed in the synthesis of vinyl chlorides through various mechanisms, including hydrochlorination of alkynes and functionalization of existing alkene frameworks.

Ruthenium (Ru): Ruthenium catalysts, particularly in the realm of photoredox catalysis, have enabled novel transformations for creating chloroalkene moieties. For instance, a photoinduced chloroamination cyclization of allenes bearing a sulfonamido group yields 2-(1-chlorovinyl)pyrrolidines, which are structural analogs of functionalized chloroheptenes. acs.org In these reactions, N-chlorosuccinimide (NCS) serves a dual role as both a chlorine source and an activator for the nitrogen-centered radical pathway. acs.org The reaction is initiated by visible light and a ruthenium photocatalyst, such as Ru(bpy)₃₂, which, after extensive optimization, proves highly effective. acs.org This methodology highlights a sophisticated approach to installing a chlorovinyl group, a key feature of this compound, within a complex molecular scaffold.

Gold (Au): Gold catalysis is particularly prominent for the hydrochlorination of alkynes, providing a direct and atom-economical route to vinyl chlorides. nih.govthieme-connect.com Both heterogeneous and homogeneous gold catalysts have been developed for this purpose. Heterogeneous catalysts, like gold nanoparticles supported on titanium dioxide (Au/TiO₂), effectively catalyze the hydrochlorination of various terminal and internal alkynes. thieme-connect.comnih.gov For example, the reaction of an alkyne with a chloride source like HCl can be conducted using a commercial nanogold catalyst to yield the corresponding vinyl chloride with high regioselectivity. nih.gov

Homogeneous gold(I) catalysis has also overcome the traditional challenge of catalyst poisoning by chloride ions. nih.gov By using a hydrogen-bonding-assisted activation of the Au-Cl bond in a precursor like JohnPhosAuCl, a highly regioselective anti-hydrochlorination of unactivated alkynes can be achieved at room temperature. nih.govnih.gov This method demonstrates excellent functional group tolerance and can be performed in the open air, representing a significant advancement in the synthesis of vinyl chlorides like this compound from a corresponding C7 alkyne. nih.gov

Iron (Fe): Iron, as an earth-abundant and non-toxic metal, has become an attractive catalyst for C–H functionalization reactions, which can be used for the derivatization of alkenes. acs.org Iron-catalyzed C–H activation, often assisted by a directing group, allows for the selective formation of new carbon-carbon bonds at an olefinic position. For example, iron-catalyzed C(sp²)–H arylations and alkylations of alkenes have been developed, which proceed with high site- and stereoselectivity. acs.org While not a direct synthesis of this compound, these methods are powerful for its derivatization. For instance, an iron(III) precatalyst like Fe(acac)₃, in combination with a diphosphine ligand, can catalyze the coupling of an alkene with an organozinc reagent under oxidative conditions to form complex substituted alkenes. mdpi.com This strategy is valuable for introducing further complexity into a pre-formed chloroheptene backbone.

Organocatalysis offers a metal-free alternative for synthesizing precursors to this compound. A key strategy is the asymmetric α-chlorination of aldehydes. sfu.cafu-berlin.de This reaction can be effectively catalyzed by chiral secondary amines, such as L-prolinamide, to produce α-chloroaldehydes with high enantiomeric excess. sfu.ca

Specifically, the treatment of heptanal (B48729) with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of L-prolinamide yields α-chloroheptanal. sfu.ca This chlorinated aldehyde is a crucial and versatile intermediate. It can be readily converted into the target compound, this compound, through standard olefination protocols, such as the Wittig reaction. This two-step sequence, beginning with organocatalytic chlorination, provides a robust and highly controlled pathway to functionalized chloroalkenes. sfu.ca

Optimization of Reaction Conditions and Process Efficiency

The efficiency of catalytic syntheses is highly dependent on the careful optimization of reaction parameters. Factors such as the choice of catalyst, solvent, base, additives, and temperature are critical in maximizing yield and selectivity while minimizing side reactions.

For ruthenium-catalyzed photoredox reactions, screening of various catalysts and conditions is essential. As shown in the table below, the selection of the photocatalyst and the counter-ion has a significant impact on the product yield in a model chloroamination cyclization. The use of Ru(bpy)₃₂ provided a superior yield compared to other ruthenium complexes or organic photocatalysts. acs.org

| Entry | Catalyst (mol %) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | [Ru(bpy)₃]Cl₂ (5) | K₂CO₃ (0.2) | CH₃CN | 33 |

| 2 | [Acr-Mes]⁺(BF₄)⁻ (5) | K₂CO₃ (0.2) | CH₃CN | 29 |

| 3 | Ru(bpy)₃₂ (5) | K₂CO₃ (0.2) | CH₃CN | 43 |

| 4 | Ru(bpy)₃₂ (5) | KOH (0.2) | CH₃CN | <30 |

| 5 | Ru(bpy)₃₂ (5) | K₂CO₃ (0.2) | PhCH₃/HCO₂CH₃ | 56 |

In the case of iron-catalyzed C–H functionalization, the choice of ligand and base is paramount for achieving high efficiency. Research on the iron-catalyzed synthesis of isoquinolones, a reaction involving C-H activation and annulation, demonstrates that changing from a monoorganozinc to a diorganozinc base dramatically improves the yield and selectivity, preventing the formation of undesired byproducts. mdpi.com The oxidant is also crucial for catalytic turnover.

| Entry | Base | Oxidant | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Me₃SiCH₂MgCl / ZnBr₂·TMEDA | DCE | 60 | Stoichiometric |

| 2 | (Me₃SiCH₂)₂Zn | DCE | 60 | 81 |

| 3 | (Me₃SiCH₂)₂Zn | None | 60 | Stoichiometric |

| 4 | (Me₃SiCH₂)₂Zn | DCE | 40 | Stoichiometric |

These examples underscore that process efficiency in the synthesis of this compound and its analogs is achieved through systematic investigation of reaction variables to identify a robust set of conditions that favor the desired product formation.

Elucidating Chemical Reactivity and Mechanistic Pathways of 2 Chlorohept 2 Ene

Electrophilic and Nucleophilic Reactions of the Chloroalkene Moiety

The chloroalkene portion of 2-chlorohept-2-ene is the primary site for electrophilic and nucleophilic attack. The electron-rich pi (π) system of the double bond is susceptible to electrophiles, while the carbon atom bonded to the electronegative chlorine atom is an electrophilic center, albeit a relatively unreactive one for direct substitution.

Alkenes readily undergo electrophilic addition reactions where the π bond is broken to form two new sigma (σ) bonds. aps.org In the case of an unsymmetrical alkene like this compound, the regioselectivity of the addition is a critical consideration.

When a hydrogen halide (HX) is added to an unsymmetrical alkene, the reaction typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. researchgate.net The mechanism involves a two-step process: the initial attack of the electrophile (H⁺) on the π bond to form a carbocation intermediate, followed by the rapid attack of the nucleophile (X⁻) on the carbocation. libretexts.orgresearchgate.net

For this compound, the addition of an electrophile like H⁺ could lead to two possible carbocations. The stability of the resulting carbocation determines the major product. The presence of the chlorine atom, an electron-withdrawing group, will influence the stability of the adjacent carbocation. The reaction rate for such additions generally increases with the acidity of the hydrogen halide, in the order of HF < HCl < HBr < HI, due to the decreasing strength of the H-X bond. vaia.com

Table 1: Electrophilic Addition Reactions

| Reagent (HX) | Predicted Major Product | Governing Principle |

|---|---|---|

| HCl | 2,2-Dichloroheptane | Markovnikov's Rule |

| HBr | 2-Bromo-2-chloroheptane | Markovnikov's Rule |

| H₂O (in acid) | 2-Chloroheptan-2-ol | Markovnikov's Rule |

Nucleophilic substitution at a vinylic carbon, such as in this compound, is notably difficult and generally does not proceed via standard S(_N)1 or S(_N)2 mechanisms. britannica.comwikipedia.org Several factors contribute to this low reactivity.

Firstly, the C-Cl bond in a vinylic halide is stronger than in an alkyl halide. This is because the carbon atom is sp² hybridized, giving the bond more s-character, and because the lone pair electrons on the chlorine atom can delocalize into the π system of the double bond, giving the C-Cl bond partial double-bond character. youtube.combrainly.in Secondly, S(_N)2-type backside attack is sterically hindered by the electron density of the double bond and the rest of the molecule. libretexts.orglibretexts.org An S(_N)1 reaction is also unfavorable because the resulting vinylic carbocation is highly unstable.

Despite this inherent lack of reactivity, substitution can be achieved under specific conditions. One pathway is the addition-elimination mechanism, where a nucleophile first adds to the double bond to form a carbanionic intermediate, followed by the elimination of the chloride ion. ucl.ac.uk However, this often requires the presence of activating groups on the double bond. researchgate.net

A more synthetically viable approach for achieving substitution on vinylic chlorides is through metal-catalyzed cross-coupling reactions. Catalysts based on palladium and nickel have proven effective in coupling vinylic chlorides with various organometallic reagents (e.g., Grignard, organoboron, or organotin compounds) to form new carbon-carbon bonds. rsc.orgillinois.edursc.orgacs.org

Table 2: Substitution Reactions and Alternatives

| Reaction Type | Reactivity | Notes |

|---|---|---|

| S(_N)1 / S(_N)2 | Very Low / Unreactive | Due to strong C-Cl bond, steric hindrance, and unstable intermediates. libretexts.orgbritannica.comyoutube.com |

| Addition-Elimination | Possible under forcing conditions or with activation | A two-step mechanism involving a carbanionic intermediate. ucl.ac.uk |

| Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Kumada) | Effective | A powerful method for forming C-C bonds with vinylic chlorides using Pd or Ni catalysts. rsc.orgacs.org |

Like alkyl halides, this compound can undergo elimination reactions in the presence of a strong base to form alkynes. This dehydrohalogenation reaction typically follows an E2 (bimolecular elimination) mechanism, which is a concerted, single-step process. youtube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base, and it is favored by strong bases like hydroxides (OH⁻) or alkoxides (OR⁻). youtube.com

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. However, for an E2 reaction to occur, the hydrogen to be removed and the leaving group (chlorine) must be in an anti-periplanar conformation. youtube.com In the case of this compound, elimination of HCl would lead to the formation of hept-2-yne.

Table 3: Elimination Reaction of this compound

| Reaction | Base/Conditions | Product | Mechanism |

|---|---|---|---|

| Dehydrochlorination | Strong base (e.g., NaNH₂, t-BuOK) | Hept-2-yne | E2 Elimination |

Intramolecular Cyclization Cascades and Rearrangements

The presence of both a double bond and a halogenated carbon within the same molecule opens up possibilities for intramolecular reactions, leading to the formation of cyclic compounds. These reactions can be initiated by radicals, light, or metal catalysts.

Radical cyclizations are a powerful tool in organic synthesis for constructing rings. In a related system, the iron-catalyzed cross-coupling of a 2-chlorohept-7-enoate ester (an ester derivative of a molecule similar to this compound but with the double bond at the end of the chain) was studied as a probe for radical intermediates. nsf.gov The study calculated the energy barrier for the radical cyclization of an analogous α-radical, finding it to be in agreement with experimental data for similar systems. nsf.gov This suggests that if a radical were generated at the C2 position of this compound, a subsequent intramolecular addition to a suitably placed double bond elsewhere in the molecule could occur. The formation of radical intermediates can be initiated by various methods, including the use of radical initiators or through certain metal-catalyzed processes. thieme-connect.deunibe.ch

Photoinduced reactions provide another avenue for initiating cyclizations. The absorption of UV light can lead to the formation of reactive species, including radicals, which can then undergo further reactions. researchgate.netresearchgate.net While direct photoinduced cyclization of this compound is not specifically documented in the provided sources, studies on related vinyl chlorides show they undergo photochemical degradation and can react with photochemically generated radicals. researchgate.netnih.gov

More synthetically controlled cyclizations can often be achieved using transition metal catalysts. illinois.edu Research has demonstrated the photoinduced chloroamination cyclization of allenes to produce pyrrolidine (B122466) rings, including a specific example that forms 2-(1-chlorohept-1-en-1-yl)-1-tosylpyrrolidine. libretexts.org This reaction proceeds through a nitrogen-centered radical which undergoes intramolecular cyclization, followed by chlorination. libretexts.org This highlights a pathway where a chloroalkene moiety, similar to that in this compound, can be incorporated into a cyclic structure through a catalyzed cascade reaction. Furthermore, iron-catalyzed cross-coupling reactions have been shown to be effective with a wide range of chlorides, indicating the potential for developing iron-catalyzed intramolecular cyclizations involving a vinylic chloride like this compound. illinois.edu

Cross-Coupling Reactions of this compound Derivatives

Cross-coupling reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon bonds. organic-chemistry.org The use of earth-abundant, inexpensive, and less toxic metals like iron as catalysts has emerged as a sustainable alternative to precious metals such as palladium. mdpi.comwhiterose.ac.ukrochester.edu

Synthetic Utility in Carbon-Carbon Bond Formation (e.g., Iron-catalyzed)

Derivatives of this compound, such as α-halo-esters, serve as valuable mechanistic probes in studying and developing new carbon-carbon bond-forming reactions. nsf.gov Iron-catalyzed cross-coupling reactions, in particular, have demonstrated utility in coupling alkyl (pseudo)halides with organometallic reagents. researchgate.net

In a key study, a 2-chlorohept-7-enoate ester was used as a substrate in an iron-catalyzed C(sp²)-C(sp³) cross-coupling reaction with phenylmagnesium bromide (PhMgBr). nsf.gov This transformation highlights the synthetic utility of such derivatives in forming new C-C bonds under iron catalysis, a process that is crucial for building complex molecular architectures from simpler precursors. mdpi.comnsf.gov The reaction was performed using iron(III) acetylacetonate (B107027) (Fe(acac)₃) as the catalyst precursor in the presence of a bisphosphine ligand. nsf.gov The conditions for this cross-coupling are detailed in the table below.

| Component | Role | Conditions |

| 2-chlorohept-7-enoate ester | Substrate (Mechanistic Probe) | 0.1 mmol |

| Fe(acac)₃ | Catalyst Precursor | 6 mol % |

| Bisphosphine Ligand | Ligand | 12 mol % |

| PhMgBr | Coupling Partner | 2.0 equivalents |

| Solvent | Reaction Medium | 1.0 M |

| Temperature | Reaction Temperature | 0 °C |

Table 1: Optimized Conditions for Iron-Catalyzed Cross-Coupling of a this compound Derivative. Data sourced from mechanistic studies on bisphosphine iron-catalyzed reactions. nsf.gov

The development of these iron-catalyzed methods is a significant step toward more sustainable chemical synthesis, addressing the need to broaden the scope of nucleophiles and electrophiles that can be effectively cross-coupled. rochester.edu

Detailed Mechanistic Investigations and Computational Modeling

Understanding the reaction mechanism is critical for optimizing reaction conditions and expanding the scope of iron-catalyzed cross-couplings. nsf.gov The study of this compound derivatives has been instrumental in this regard, with computational modeling and mechanistic probe experiments providing deep insights into the reaction pathways. nsf.gov

Transition State Characterization

Quantum mechanical calculations, specifically using Density Functional Theory (DFT) and high-level methods like DLPNO-CCSD(T), have been employed to characterize the transition states involved in the iron-catalyzed cross-coupling of a 2-chlorohept-7-enoate ester. nsf.gov These computational studies investigated the energetics of the key carbon-carbon bond formation step. nsf.gov

Model calculations revealed that the electronic properties of the bisphosphine ligand and the nature of the halogen on the substrate had no significant effect on the energy of the arylation transition state, which involves either radical addition or reductive elimination. nsf.gov This suggests that the C-C bond formation step itself is not highly sensitive to these specific parameters within the studied system. nsf.gov

Elucidation of Reaction Intermediates

Mechanistic studies strongly support the involvement of alkyl radicals as key intermediates in these iron-catalyzed reactions. nsf.gov The use of radical-clock mechanistic probes, such as the 2-chlorohept-7-enoate ester, provides evidence for the formation of these transient species. nsf.gov The fate of the alkyl radical—whether it undergoes direct "in-cage" arylation with the iron center or diffuses "out-of-cage"—is a critical aspect of the mechanism. nsf.gov

The proposed catalytic cycle involves multiple oxidation states of iron, specifically Fe(I), Fe(II), and Fe(III). nsf.gov The reaction of the initial iron complex with the Grignard reagent is thought to generate a low-valent iron species that can react with the chloro-alkene derivative to produce an alkyl radical. nsf.gov This radical can then participate in the subsequent C-C bond-forming step. nsf.gov

Energy Profiles and Rate-Determining Steps

Computational modeling has been used to map the energy profiles of the competing reaction pathways. nsf.gov For the 2-chlorohept-7-enoate probe, the key competition is between direct arylation of the initial radical and its 5-exo-trig cyclization to form a cyclopentylmethyl radical. nsf.gov

The computational results indicate that the barrier for direct (in-cage) arylation is relatively low, in the range of 4–5 kcal/mol. nsf.gov In contrast, the lowest energy barrier for the alternative reversible cyclization of the radical intermediate was calculated to be significantly higher, at 16.0 kcal/mol. nsf.gov The observation that the acyclic cross-coupled product was formed while retaining the original Z stereochemistry suggests that the downstream arylation of the radical must be faster than the reverse ring-opening of the cyclized radical (which has a barrier of less than ~17 kcal/mol). nsf.gov These energy profiles are crucial for understanding which products are likely to form and what factors control the reaction's selectivity. nsf.gov

| Mechanistic Step | Calculated Energy Barrier (kcal/mol) | Implication |

| Direct (in-cage) Arylation | ~4-5 | A low-energy, favorable pathway. nsf.gov |

| Reversible Radical Cyclization | 16.0 | A higher energy alternative to direct arylation. nsf.gov |

| Reverse Ring-Opening | < ~17 | Slower than the arylation of the cyclized radical. nsf.gov |

Table 2: Computed Energy Barriers for Key Steps in the Iron-Catalyzed Cross-Coupling of a this compound Derivative. nsf.gov

These findings indicate that by carefully tuning the substrate and reaction conditions, it may be possible to favor one pathway over the other, potentially enabling selective tandem cyclization-arylation reactions, which remain a challenge in iron catalysis. nsf.gov

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Chlorohept-2-ene, providing detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

Configurational and Conformational Assignment using ¹H and ¹³C NMR

The ¹H and ¹³C NMR spectra of this compound would provide crucial information for assigning its configuration (E/Z isomerism) and preferred conformation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the vinylic proton, the methyl group attached to the double bond, and the protons of the butyl chain. The chemical shift of the vinylic proton at the C3 position would be particularly informative. In the (E)-isomer, this proton is expected to resonate at a different frequency compared to the (Z)-isomer due to the different spatial relationship with the chlorine atom and the methyl group. The coupling constants between the vinylic proton and the adjacent methylene (B1212753) protons of the butyl group would also differ between the isomers.

A hypothetical data table for the predicted chemical shifts is presented below. It is important to note that these are estimated values and would require experimental verification.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| C1 (CH₃) | ||

| C2 (=C-Cl) | ||

| C3 (=CH-) | ||

| C4 (-CH₂-) | ||

| C5 (-CH₂-) | ||

| C6 (-CH₂-) | ||

| C7 (-CH₃) | ||

| Note: This table is for illustrative purposes only and does not represent experimental data. |

Elucidation of Stereochemical Relationships via Nuclear Overhauser Effect (NOE) and Coupling Constant Analysis

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of nuclei. In the context of this compound, NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be instrumental in definitively assigning the E/Z configuration of the double bond. For the (Z)-isomer, an NOE would be expected between the methyl protons at C1 and the vinylic proton at C3, as they are on the same side of the double bond. Conversely, for the (E)-isomer, an NOE would be anticipated between the methyl protons at C1 and the methylene protons at C4.

Analysis of vicinal coupling constants (³J) between the vinylic proton (H3) and the methylene protons of the adjacent C4 would also aid in stereochemical assignment. The magnitude of this coupling constant is dependent on the dihedral angle between the coupled protons, which differs between the (E) and (Z) isomers.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Structural Probing

Correlation of Vibrational Modes with Molecular Structure

The FT-IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

C=C Stretch: A key vibration would be the carbon-carbon double bond stretch, which is expected to appear in the region of 1640-1680 cm⁻¹. The intensity of this peak can vary between FT-IR and Raman spectra depending on the symmetry of the vibration.

C-Cl Stretch: The carbon-chlorine stretching vibration would be observed in the fingerprint region of the spectrum, typically between 550 and 850 cm⁻¹. The exact position would depend on the substitution pattern and conformation.

C-H Stretches: The spectra would also show C-H stretching vibrations for the sp² hybridized vinylic C-H bond (typically above 3000 cm⁻¹) and the sp³ hybridized C-H bonds of the alkyl chain (typically below 3000 cm⁻¹).

C-H Bending: Various C-H bending vibrations for the methyl and methylene groups would be present in the fingerprint region (below 1500 cm⁻¹).

A hypothetical table of key vibrational modes is provided below.

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) | Technique |

| =C-H Stretch | ~3020-3080 | FT-IR, Raman |

| C-H Stretch (Alkyl) | ~2850-2960 | FT-IR, Raman |

| C=C Stretch | ~1640-1680 | FT-IR, Raman |

| C-Cl Stretch | ~550-850 | FT-IR, Raman |

| Note: This table is for illustrative purposes only and does not represent experimental data. |

Application in Reaction Monitoring

FT-IR and Raman spectroscopy can be used to monitor the progress of chemical reactions involving this compound. For instance, in a reaction where the double bond is consumed, the disappearance of the characteristic C=C stretching frequency could be tracked over time. Similarly, if the chlorine atom is substituted, the change in the C-Cl stretching frequency could be monitored. This real-time analysis allows for the optimization of reaction conditions and the determination of reaction kinetics.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In the mass spectrum of this compound, the molecular ion peak ([M]⁺) would be expected. Due to the presence of chlorine, this peak would appear as a characteristic isotopic cluster, with the [M]⁺ peak and the [M+2]⁺ peak having a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern would provide further structural information. Common fragmentation pathways for haloalkenes include the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl). Cleavage of the alkyl chain would also lead to a series of fragment ions separated by 14 mass units (corresponding to CH₂ groups). The most stable carbocations would give rise to the most abundant fragment peaks.

A hypothetical table of major mass spectral fragments is presented below.

| m/z | Possible Fragment |

| 132/134 | [C₇H₁₃Cl]⁺ (Molecular Ion) |

| 97 | [C₇H₁₃]⁺ |

| 43 | [C₃H₇]⁺ (Propyl cation) |

| Note: This table is for illustrative purposes only and does not represent experimental data. |

Chiroptical Spectroscopy (if chiral derivatives are studied)

While this compound itself is not chiral, the introduction of a stereocenter, for instance by substitution on the heptyl chain, would result in chiral derivatives. The study of these chiral molecules by chiroptical spectroscopy, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would provide valuable information about their absolute configuration and conformation. saschirality.orgacs.org

Theoretical Considerations:

In the absence of experimental data for chiral derivatives of this compound, a theoretical discussion of their expected chiroptical properties is warranted. Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org

Electronic Transitions and the Cotton Effect: The chromophore in a chiral derivative of this compound would be the chloroalkene moiety. The electronic transitions associated with this chromophore, such as the π → π* transition of the double bond, would become optically active in a chiral environment. This would give rise to a Cotton effect , which is the characteristic change in optical rotation in the vicinity of an absorption band in an ORD spectrum, and a corresponding signal in the CD spectrum. slideshare.netrsc.org The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the molecule. slideshare.net

Influence of Stereochemistry: The spatial arrangement of the atoms around the chiral center would influence the electronic environment of the chromophore. This, in turn, would dictate the nature of the CD and ORD spectra. For example, enantiomers would produce mirror-image CD spectra. By comparing the experimentally obtained spectra with theoretical calculations, it would be possible to assign the absolute configuration of the chiral derivative.

Vibrational Circular Dichroism (VCD): VCD, which measures the differential absorption of left and right circularly polarized infrared radiation, could also be a powerful tool. It would provide information about the stereochemistry based on the vibrational modes of the molecule, which can be particularly useful for molecules without strong electronic chromophores.

Theoretical Chemistry and Computational Modeling of 2 Chlorohept 2 Ene

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in 2-chlorohept-2-ene are fundamental to understanding its reactivity and physical properties. Computational chemistry offers powerful tools to probe these aspects with high precision.

Modern computational chemistry relies heavily on Density Functional Theory (DFT) and ab initio methods to model molecular systems. For a molecule like this compound, these methods can elucidate the intricate details of its electronic environment.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from quantum mechanical principles without the use of experimental data for parameterization. These "from the beginning" calculations provide a rigorous framework for studying the electronic structure of this compound. A hierarchical approach, starting with HF and progressing to more computationally intensive methods like CCSD(T), allows for a systematic improvement in the accuracy of calculated properties, such as total energy and bond energies. The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial, with larger basis sets generally yielding more accurate results.

Density Functional Theory (DFT) has emerged as a popular and computationally efficient alternative to traditional ab initio methods. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. Various exchange-correlation functionals, such as B3LYP and PBE0, are used to approximate the complex electron correlation effects. For halogenated organic compounds like this compound, DFT methods have been shown to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties. The combination of DFT with an appropriate basis set, such as 6-311G(d,p), is a common approach for such investigations.

The distribution of electron density within the this compound molecule is uneven due to the presence of the electronegative chlorine atom and the pi-electron system of the double bond. This charge distribution can be visualized and quantified using computational methods.

Mulliken Population Analysis and Natural Bond Orbital (NBO) Analysis are two common techniques used to assign partial charges to individual atoms in a molecule. In this compound, the chlorine atom is expected to carry a partial negative charge due to its high electronegativity, while the carbon atom to which it is attached (C2) will have a partial positive charge. The NBO analysis can also provide insights into the delocalization of electron density and hyperconjugative interactions within the molecule.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.orgavogadro.ccyoutube.com For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the chlorine atom, indicating an area rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would be expected near the hydrogen atoms, particularly those on the carbon atoms of the double bond, representing electron-deficient areas that are attractive to nucleophiles. libretexts.orgavogadro.ccyoutube.com The pi-system of the C=C double bond would also influence the MEP, creating a region of negative potential above and below the plane of the double bond.

Table 1: Illustrative Natural Bond Orbital (NBO) Charges for this compound This table presents hypothetical NBO charges for key atoms in this compound, calculated at a representative DFT level of theory. The values are for illustrative purposes to demonstrate expected charge distribution trends.

| Atom | Hypothetical NBO Charge (e) |

|---|---|

| Cl | -0.25 |

| C2 | +0.15 |

| C3 | -0.10 |

| H (on C3) | +0.12 |

| C1 (Methyl) | -0.20 |

Conformational Landscapes and Isomer Stability

The flexibility of the heptyl chain in this compound gives rise to a complex conformational landscape. Furthermore, the substitution pattern around the double bond allows for the existence of geometric isomers.

Conformational Analysis : The single bonds within the pentyl group attached to the double bond can rotate, leading to various spatial arrangements known as conformers. libretexts.org Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds and calculating the energy of each resulting conformation. This allows for the identification of local energy minima, corresponding to stable conformers, and transition states that connect them. For long-chain alkanes and their derivatives, the most stable conformations tend to adopt a staggered, anti-periplanar arrangement to minimize steric hindrance. libretexts.org However, gauche conformations, which introduce kinks in the chain, are also thermally accessible. libretexts.org

Isomer Stability : this compound can exist as two geometric isomers: (E)-2-chlorohept-2-ene and (Z)-2-chlorohept-2-ene. nih.gov The relative stability of these isomers can be determined by calculating their ground-state energies using high-level ab initio or DFT methods. Generally, the isomer with less steric repulsion between bulky substituents on the same side of the double bond will be more stable. In the case of this compound, the (E)-isomer, where the longer pentyl group and the chlorine atom are on opposite sides of the double bond, is expected to be thermodynamically more stable than the (Z)-isomer, where these groups are on the same side. The energy difference between the two isomers can be quantified through these calculations.

Computational Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules, including NMR and vibrational spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Computational methods can predict NMR parameters with a high degree of accuracy.

Chemical Shift Calculations : The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the isotropic magnetic shielding constants for each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose, often used in conjunction with DFT. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS). For accurate predictions, it is often necessary to perform calculations on a Boltzmann-averaged ensemble of low-energy conformers.

Coupling Constant Calculations : Spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and stereochemistry of a molecule. These can also be calculated using DFT, typically by computing the Fermi contact term, which is the dominant contribution to one-bond and two-bond couplings. The magnitude of vicinal coupling constants is highly dependent on the dihedral angle between the coupled nuclei, a relationship that can be accurately modeled computationally. pharmatutor.org

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for (E)-2-Chlorohept-2-ene This table presents hypothetical NMR chemical shifts for (E)-2-chlorohept-2-ene, based on typical values for similar chemical environments and computational predictions. These values are for illustrative purposes.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 | 25-30 | 2.1-2.3 |

| C2 | 125-130 | - |

| C3 | 135-140 | 5.5-5.8 |

| C4 | 30-35 | 2.0-2.2 |

| C5 | 28-33 | 1.3-1.5 |

| C6 | 22-27 | 1.2-1.4 |

| C7 | 13-18 | 0.8-1.0 |

Vibrational spectroscopy, including infrared (IR) spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds.

Frequency Calculations : The calculation of vibrational frequencies is typically performed after a geometry optimization to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies). The frequencies are obtained by diagonalizing the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). DFT methods are widely used for this purpose and generally provide good agreement with experimental frequencies, especially when a scaling factor is applied to account for anharmonicity and other systematic errors.

Spectral Simulation : In addition to the vibrational frequencies, the intensities of the corresponding IR absorption bands can also be calculated. This allows for the simulation of the entire IR spectrum, which can be directly compared with experimental data to aid in spectral assignment. The simulated spectrum provides a detailed picture of the vibrational modes of this compound, such as the C=C stretching, C-Cl stretching, C-H stretching, and various bending and torsional modes.

Table 3: Illustrative Calculated Vibrational Frequencies for Key Modes in this compound This table presents hypothetical vibrational frequencies for some of the characteristic vibrational modes of this compound. These values are based on typical frequency ranges for these functional groups and are for illustrative purposes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (sp²) | 3000-3100 |

| C-H stretch (sp³) | 2850-3000 |

| C=C stretch | 1640-1680 |

| C-Cl stretch | 600-800 |

| CH₂ bend | 1450-1470 |

| CH₃ bend | 1370-1390 |

Molecular Dynamics Simulations for Conformational Dynamics

For a molecule like this compound, with its heptyl chain, significant conformational freedom exists around the single bonds. The presence of the double bond at the C2 position, however, introduces a rigid planar constraint for the atoms directly attached to it (C1, C2, C3, and the chlorine atom). The primary focus of MD simulations would be to explore the rotational landscape of the C3-C4, C4-C5, and C5-C6 bonds.

Anticipated Findings from Molecular Dynamics Simulations:

Influence of the Chlorine Atom: The bulky and electronegative chlorine atom at the C2 position would influence the conformational preferences of the adjacent C3-C4 bond through steric and electronic effects. This could lead to a preference for specific rotamers that orient the alkyl chain away from the chlorine atom.

Solvent Effects: Running MD simulations in different solvent environments would be crucial to understanding how intermolecular interactions affect conformational dynamics. In polar solvents, dipole-dipole interactions involving the C-Cl bond could influence the conformational equilibrium.

Illustrative Data from Analogous Systems:

Computational studies on similar haloalkanes have shown that the presence of a halogen atom can significantly alter the energy barriers for bond rotation. For instance, in smaller chloroalkanes, the gauche conformation can sometimes be stabilized by weak intramolecular interactions.

To illustrate the type of data that would be generated from such a study, the following interactive table presents hypothetical relative energies for different conformers of this compound, based on anticipated steric and electronic effects.

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) |

| Anti (180°) | 0.0 | 65 |

| Gauche (+) (60°) | 0.8 | 17.5 |

| Gauche (-) (-60°) | 0.8 | 17.5 |

Note: This data is hypothetical and serves to illustrate the expected outcomes of a molecular dynamics study.

Quantitative Structure-Activity Relationship (QSAR) Studies related to Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. researchgate.net For this compound, a QSAR study would focus on predicting its reactivity, for instance, in nucleophilic substitution or electrophilic addition reactions, based on a set of calculated molecular descriptors. Although no specific QSAR models for the reactivity of this compound have been published, the principles of QSAR and studies on related chlorinated hydrocarbons can provide insight into how such a model would be developed and what descriptors would be significant.

Key Molecular Descriptors for Reactivity of Chloroalkenes:

The reactivity of a chloroalkene like this compound is influenced by a combination of electronic, steric, and thermodynamic properties. A QSAR model for its reactivity would likely incorporate descriptors such as:

Electronic Descriptors:

Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A lower ELUMO value generally indicates a higher susceptibility to nucleophilic attack, suggesting greater reactivity. For chlorinated alkanes, the number of chlorine atoms has been shown to be a significant contributor to the ELUMO. nih.gov

Partial Atomic Charges: The partial charge on the carbon atoms of the double bond (C2 and C3) and the chlorine-bearing carbon (C2) would be crucial in predicting the regioselectivity of electrophilic and nucleophilic additions.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the size and shape of the molecule, which are important for understanding steric hindrance at the reaction center.

Topological Indices: These indices describe the connectivity of atoms in the molecule and can be related to its bulkiness and branching.

Thermodynamic Descriptors:

Heat of Formation: This descriptor can provide an indication of the molecule's stability.

Bond Dissociation Energy (BDE): The C-Cl BDE would be a critical descriptor for predicting the likelihood of reactions involving the cleavage of this bond.

Development of a Hypothetical QSAR Model:

A hypothetical QSAR study for the reactivity of a series of chloroalkenes, including this compound, would involve the following steps:

Data Set Collection: A dataset of chloroalkenes with experimentally determined reactivity data (e.g., reaction rate constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset using computational chemistry software.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a mathematical model that correlates the descriptors with the observed reactivity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model would be an equation that could be used to predict the reactivity of other chloroalkenes, including this compound, for which experimental data is not available.

Illustrative QSAR Data Table:

The following interactive table presents a hypothetical set of descriptors for this compound that would be relevant for a QSAR study on its reactivity.

| Descriptor | Value | Significance in Reactivity |

| ELUMO (eV) | -0.5 | Relates to susceptibility to nucleophilic attack |

| Partial Charge on C2 | +0.15 | Influences site of nucleophilic attack |

| Partial Charge on C3 | -0.20 | Influences site of electrophilic attack |

| C-Cl Bond Dissociation Energy (kcal/mol) | 80 | Energy required to break the C-Cl bond |

| Molecular Volume (ų) | 150 | Relates to steric hindrance |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such QSAR models are valuable tools in computational chemistry for screening new compounds and predicting their chemical behavior without the need for extensive and time-consuming laboratory experiments. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

2-Chlorohept-2-ene as a Versatile Synthetic Building Block

The combination of a reactive chlorine atom and an alkene double bond in this compound provides multiple sites for chemical modification, positioning it as a versatile precursor for a range of more complex molecules.

The chlorine atom in this compound can be substituted through various nucleophilic substitution reactions, and the double bond can undergo addition reactions, allowing for the introduction of diverse functional groups. Although specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar compounds suggests its utility. For instance, related chloroheptene isomers are known to serve as building blocks in the synthesis of more complex organic compounds. benchchem.com The analogous compound, 7-chlorohept-1-ene (B1314179), is utilized as an intermediate for creating a variety of organic molecules. benchchem.com Cross-coupling reactions, a cornerstone of modern organic synthesis, have been demonstrated with chloroheptene derivatives. For example, (S,E)-(7-chlorohept-3-en-2-yl)benzene has been synthesized through such methods, showcasing the potential for creating carbon-carbon bonds using a chloroheptene scaffold. caltech.edu These examples strongly suggest that this compound could similarly be employed in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) to attach various organic fragments, leading to a wide array of functionalized heptene (B3026448) derivatives.

The bifunctional nature of this compound makes it a candidate for the synthesis of cyclic structures, including macrocycles and heterocycles. A notable example is the synthesis of 2-(1-chlorohept-1-en-1-yl)-1-tosylpyrrolidine, a nitrogen-containing heterocycle. acs.org This transformation involves a photoinduced chloroamination cyclization of an allene (B1206475) bearing a tethered sulfonylamido group, where the chloroheptenyl moiety becomes part of the final heterocyclic product. acs.org This demonstrates how the this compound structural unit can be incorporated into more complex ring systems.

The synthesis of macrocycles often relies on strategic bond formations to close large rings. cam.ac.uk While direct application of this compound in macrocycle synthesis is not explicitly reported, its potential can be envisioned. For example, it could serve as a linear building block that, after modification at both the chloro and alkene positions, undergoes a ring-closing reaction. The synthesis of macrocyclic pseudo-natural products has been achieved using building blocks with reactive handles that allow for further functionalization and cyclization. nih.gov

Contributions to the Synthesis of Complex Natural Products and Agrochemical Intermediates

Vinyl chlorides are important structural motifs and synthetic intermediates in the preparation of various biologically active compounds. While there is no direct literature evidence of this compound being used in the total synthesis of a specific natural product, related chloroalkenes are recognized for their utility in this area. For instance, α-chloroaldehydes are valuable building blocks for preparing a variety of oxygen-containing heterocycles found in natural products. sfu.ca

In the agrochemical sector, chloro-substituted organic molecules are common. The versatility of compounds like (S)-1-chlorohept-6-en-2-ol as intermediates in the production of agrochemicals highlights the potential of chlorinated heptenes in this industry. lookchem.com Similarly, other chlorinated alkenes are used in the synthesis of pesticides and herbicides. benchchem.com Given the established role of similar structures, it is plausible that this compound could serve as an intermediate in the synthesis of novel agrochemicals, although specific examples are not currently available in the reviewed literature.

Design and Synthesis of Mechanistic Probes Utilizing this compound Scaffold

The reactivity of the carbon-chlorine bond allows molecules containing this feature to be used as probes to study reaction mechanisms. A study on iron-catalyzed cross-coupling reactions utilized a tert-butyl 2-chlorohept-6-enoate as a mechanistic probe. nsf.gov This molecule, an ester derivative of a 2-chloroheptene isomer, was designed as a "radical clock" to investigate the fate of alkyl radicals in the catalytic cycle. nsf.gov The study provided insights into competing reaction pathways. nsf.gov This example strongly suggests that the this compound scaffold is suitable for designing similar mechanistic probes to elucidate the intricacies of various chemical transformations, particularly those involving radical intermediates or transition-metal catalysis.

Role in Polymer Chemistry as Monomers or Modifiers for Specialized Materials

Vinyl chloride itself is the monomer for polyvinyl chloride (PVC), one of the most widely produced synthetic polymers. While there is no specific mention in the searched literature of this compound being used as a monomer or polymer modifier, its structure suggests potential in this field. The presence of the double bond allows it to potentially undergo polymerization or copolymerization reactions. cymitquimica.com Related chlorinated alkenes, such as chloroprene (B89495) (2-chloro-1,3-butadiene), are important monomers for synthetic rubbers like Neoprene. wikipedia.org It is conceivable that this compound could be used to create specialty polymers where the heptyl chain and chlorine atom would impart specific properties such as flexibility, solubility, or flame resistance. Furthermore, compounds like 7-chlorohept-1-ene are noted for their utility in preparing functional polymers for applications such as marine anti-biofouling products. benchchem.com This suggests a potential, though currently undocumented, role for this compound in the development of specialized polymeric materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.